![molecular formula C16H18O4 B13132415 Dimethyl 1,2,3,6,7,8-hexahydro-as-indacene-4,5-dicarboxylate CAS No. 51037-20-8](/img/structure/B13132415.png)
Dimethyl 1,2,3,6,7,8-hexahydro-as-indacene-4,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 1,2,3,6,7,8-hexahydro-as-indacene-4,5-dicarboxylate is an organic compound with the molecular formula C16H18O4 It is a derivative of indacene, a polycyclic aromatic hydrocarbon This compound is characterized by its hexahydro structure, which means it contains six additional hydrogen atoms compared to its parent indacene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1,2,3,6,7,8-hexahydro-as-indacene-4,5-dicarboxylate typically involves the hydrogenation of indacene derivatives. One common method involves the catalytic hydrogenation of 1,2,3,6,7,8-hexahydro-as-indacene-4,5-dicarboxylic acid in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature conditions to ensure complete hydrogenation. The resulting product is then esterified using methanol to obtain the dimethyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and esterification. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 1,2,3,6,7,8-hexahydro-as-indacene-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or alkanes.
Substitution: Produces substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Dimethyl 1,2,3,6,7,8-hexahydro-as-indacene-4,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dimethyl 1,2,3,6,7,8-hexahydro-as-indacene-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors, modulating their activity and leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azulene, 1,2,4,5,8,8a-hexahydro-3-isopropyl-6,8a-dimethyl-: Similar in structure but differs in the position and type of substituents.
1,2,3,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-naphthalene: Shares the hexahydro structure but has different functional groups.
Uniqueness
Dimethyl 1,2,3,6,7,8-hexahydro-as-indacene-4,5-dicarboxylate is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. Its versatility in synthetic applications and potential biological activities make it a valuable compound in various fields of research .
Eigenschaften
CAS-Nummer |
51037-20-8 |
---|---|
Molekularformel |
C16H18O4 |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
dimethyl 1,2,3,6,7,8-hexahydro-as-indacene-4,5-dicarboxylate |
InChI |
InChI=1S/C16H18O4/c1-19-15(17)13-11-7-3-5-9(11)10-6-4-8-12(10)14(13)16(18)20-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
KBCJLXMMXAYTTB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2CCCC2=C3CCCC3=C1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.